molecular formula N/A B1146298 Carbohydrate moiety of bromelain CAS No. 9001-00-7

Carbohydrate moiety of bromelain

Cat. No. B1146298
CAS RN: 9001-00-7
M. Wt: 1200
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The carbohydrate moiety of bromelain is a component of the bromelain enzyme, which is a thiol protease isolated from pineapple stem . It contains one asparagine-linked oligosaccharide chain per molecule . The oligosaccharides are composed of mannose, fucose, xylose, and N-acetylglucosamine (GlcNAc) .


Synthesis Analysis

The primary structures of the two oligosaccharide components of stem bromelain glycopeptides were quantitatively released by digestion with the almond glycopeptidase . This enzyme cleaves P-aspartylglycosylamine linkage in glycopeptides with oligopeptide moieties .


Molecular Structure Analysis

The molecular structure of the carbohydrate moiety of bromelain is described as alpha-L-fucosyl- (1->3)- [alpha-D-mannosyl- (1->6)- [beta-D-xylosyl- (1->2)]-beta-D-mannosyl- (1->4)-N-acetyl-beta-D-glucosaminyl- (1->4)]-N-acetyl-D-glucosamine .


Chemical Reactions Analysis

The bromelain extract includes various components such as phosphatases, glucosidase, cellulases, peroxidases, glycoproteins, carbohydrates, several protease inhibitors, and organically bound Ca2+ .


Physical And Chemical Properties Analysis

Bromelain remains intact for a relatively long time when stored at 20°C, while its proteolytic activity is lost when it is heated to 100°C for 10 minutes . The maximum activity of glycosylated bromelain occurs at pH 7.0 and 30°C .

Scientific Research Applications

  • Stability and Structural Role : Glycosylation contributes significantly to the functional stability of bromelain. Studies have shown that deglycosylated bromelain exhibits decreased enzyme activity and altered fluorescence and circular dichroism spectra, highlighting the stabilizing role of the carbohydrate moiety (Khan, Rasheedi, & Haq, 2003).

  • Therapeutic Applications : Bromelain is known for its therapeutic potential, including anti-inflammatory, anticancer, and fibrinolytic activities. Its efficacy after oral administration and the safety profile make it a promising phytotherapeutical drug. Interestingly, not all of bromelain's pharmacological properties depend on its proteolytic activity, suggesting a role for non-protein factors, possibly including its carbohydrate moiety (Maurer, 2001).

  • Enzyme Immobilization : Research involving the immobilization of bromelain on cellulose fibers from sugarcane bagasse demonstrates its potential application in the medical field, particularly for treating skin injuries. The immobilization process can enhance the stability and usability of bromelain in various applications (Costa, Cerón, Petreca, & Costa, 2020).

  • Biochemical Analysis : Detailed structural studies of bromelain's carbohydrate moiety have been conducted, elucidating its complex structure. Such analyses are crucial for understanding the enzyme's function and potential modifications for therapeutic applications (Ishihara, Takahashi, Oguri, & Tejima, 1979).

  • Impact on Leukocyte Expression : Bromelain treatment can alter the expression of cell surface molecules on leukocytes, which are involved in cellular adhesion and activation. This finding has implications for understanding how bromelain exerts anti-inflammatory effects (Hale, Greer, & Sempowski, 2002).

Safety And Hazards

Bromelain may cause skin irritation and serious eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMLVGNWZDHBRA-UFAVQCRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66N2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbohydrate moiety of bromelain

Citations

For This Compound
23
Citations
TE Tallei, F Fatimawali, A Yelnetty, NJ Niode… - AIP Conference …, 2023 - pubs.aip.org
… The ligand used in this study, carbohydrate moiety of bromelain (CMB), was retrieved from PubChem server (https://pubchem.ncbi.nlm.nih.gov/compound/44263865) (Fig. 1). The ligand …
Number of citations: 2 pubs.aip.org
B FOURNET, Y LEROY… - European journal of …, 1987 - Wiley Online Library
The lectin isolated from Sophora japonica seeds is a glycoprotein which binds oligosaccharides with non‐reducing terminal Galβ(1 → 3/4)GlcNacβ1 → units. The carbohydrate moiety …
Number of citations: 74 febs.onlinelibrary.wiley.com
K Fötisch, F Altmann, D Haustein… - International archives of …, 1999 - karger.com
… Since more than 25% of our celery–allergic patients had IgE specific for the carbohydrate moiety of bromelain [12], this study was undertaken to obtain more detailed insights into the …
Number of citations: 159 karger.com
B Friedenson, IE Liener - Biochimica et Biophysica Acta (BBA)-Protein …, 1974 - Elsevier
… The carbohydrate moiety of bromelain has been shown to be attached to an asparagine residue in the sequence --Asn--Asn*--Glu--Ser-where the fl-amide carbon atom of Ash* is linked …
Number of citations: 12 www.sciencedirect.com
X Jun-Hui, C Hui-Juan, Z Bin, Y Hui - Food Research International, 2020 - Elsevier
Jumbo squid (Dosidicus gigas) muscle is rather hard and tough, which directly affects consumer acceptance. In this study, the tenderization effect of bromelain and papain on squid …
Number of citations: 46 www.sciencedirect.com
MA Duarte-Vázquez, BE Garcı́a-Almendárez… - Phytochemistry, 2003 - Elsevier
A neutral peroxidase isozyme (TP) purified from turnip (Brassica napus L. var. purple top white globe) was partially deglycosylated, using chemical and enzymatic treatment. A 32% …
Number of citations: 31 www.sciencedirect.com
S Vieths - Handbook of Plant and Fungal Toxicants, 2020 - books.google.com
… 20, 88 The carbohydrate moiety of bromelain is known to contain an α1, 3-linked fucose residue. Tretter et al. 84 could demonstrate cross-reactivity between PLA 2 from bee venom and …
Number of citations: 0 books.google.com
SH Li, CR Zhang, LH Yuan, ML Zhang… - Journal of Renewable …, 2017 - pubs.aip.org
The development and synthesis of novel dye sensitizers are important for improving the power conversion efficiency of dye-sensitized solar cells (DSSCs) in terms of the role of dye …
Number of citations: 10 pubs.aip.org
B Kumar, KA Suresh, SK Gupta, S Kumar - The Journal of chemical …, 2010 - pubs.aip.org
Langmuir monolayer of a novel molecule containing dimer of disk shaped moiety, viz., terephtalic acid bis-[6-(3, 6, 7, 10, 11-pentahexyloxy-triphenylen-2-yloxyl)-hexyl] ester (tp-dimer), …
Number of citations: 9 pubs.aip.org
Fatimawali, TE Tallei, BJ Kepel, W Bodhi… - Medicina, 2023 - mdpi.com
Background and Objectives: The increasing occurrence and prevalence of type-2 diabetes mellitus (T2DM) have led to a growing interest in researching available treatment alternatives…
Number of citations: 0 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.